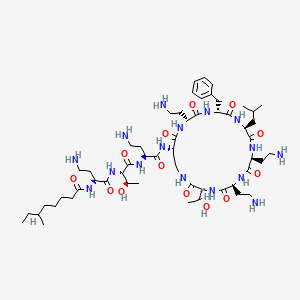

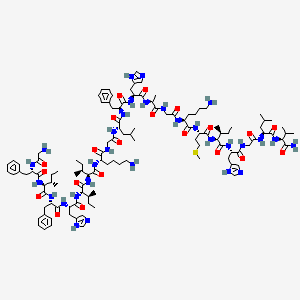

Polymyxin b

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polymyxin B was discovered in the 1940s. They are basic polypeptides of about eight amino acids and have cationic detergent action on cell membranes. This compound is used for infections with gram-negative organisms, but may be neurotoxic and nephrotoxic. All gram-positive bacteria, fungi, and the gram-negative cocci, are resistant. It is appropriate for treatment of infections of the urinary tract, meninges, and blood stream, caused by susceptible strains of Pseudomonas aeruginosa. This compound has a narrow therapeutic index and so its use is limited and unlikely to be used first line.

A mixture of polymyxins B1 and B2, obtained from BACILLUS POLYMYXA strains. They are basic polypeptides of about eight amino acids and have cationic detergent action on cell membranes. This compound is used for treatment of infections with gram-negative bacteria, but may be neurotoxic and nephrotoxic.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Polymyxin B is used as a last resort treatment for multidrug-resistant Gram-negative bacterial infections. Research on its population pharmacokinetics has been conducted to understand factors influencing its pharmacokinetic variability, such as clearance and volume of distribution. Creatinine clearance was identified as a significant covariate affecting its clearance (Manchandani et al., 2018). Additionally, studies have developed population pharmacokinetic models and limited sampling strategies to assist in therapeutic drug monitoring of this compound in different patient populations (Wang et al., 2020).

Antibacterial Activity and Biocompatibility

This compound's adsorption onto mesoporous silica nanoparticles has been shown to retain its antibacterial activity against Gram-negative bacteria while enhancing biocompatibility. This loading onto nanoparticles may reduce the cytotoxicity effects of the drug by decreasing reactive oxygen species generation (Gounani et al., 2018). Another study has explored the individual lipopeptide components of this compound and Colistin, such as polymyxin B1 and B2, and their in vitro and in vivo antimicrobial activity and toxicity, highlighting the need to reassess pharmacopoeial standards for these antibiotics (Roberts et al., 2015).

Mechanisms of Action and Resistance

Research has also been conducted on the mechanisms of this compound toxicity to bacteria like Escherichia coli, revealing insights into bacterial stress response and potential strategies for overcoming this compound-resistant bacteria (Liu et al., 2020). Additionally, the critical role of specific amino acid residues in this compound’s antimicrobial activity has been studied, providing essential information for developing safer and more efficacious new-generation polymyxin antibiotics (Patil et al., 2023).

Drug Delivery and Personalization

Studies have focused on bioavailability enhancement of this compound using novel drug delivery systems, such as niosomes, and optimizing these using a quality-by-design approach (Chauhan & Bhatt, 2019). Personalizing this compound dosing using adaptive feedback control algorithms has also been explored to maximize efficacy while balancing toxicity concerns (Lakota et al., 2018).

Propiedades

Nombre IUPAC |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |

|---|---|

InChI |

InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32?,33-,34-,36+,37+,38-,39+,40+,41+,42+,43-,45+,46+/m1/s1 |

SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O |

Bioactividad |

Antimicrobial |

Secuencia |

KTKKKFLKKT |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-2-[[(2R,3R)-3-hydroxy-4-[[(2S)-1-[[2-[(2-methoxy-2-oxoethyl)amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxo-2-sulfanylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1576714.png)